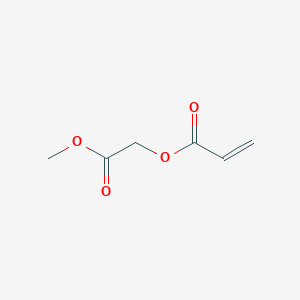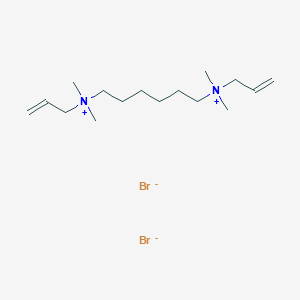
Bis(triethylsilyl)amine
描述
Bis(triethylsilyl)amine, also known as hexamethyldisilazane (HMDS), is an organosilicon compound with the molecular formula [(CH3)3Si]2NH . The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms .
Synthesis Analysis
Bis(trimethylsilyl)amine is synthesized by treating trimethylsilyl chloride with ammonia . The reaction is as follows: 2(CH3)3SiCl + 3NH3 → [(CH3)3Si]2NH + 2NH4Cl . Ammonium nitrate together with triethylamine can also be used .Molecular Structure Analysis
The silicon-nitrogen bond length (173.5 pm) and Si-N-Si bond angle (125.5°) are similar to disilazane (in which methyl groups are replaced by hydrogen atoms), suggesting that steric factors are not a factor in regulating angles in this case .Chemical Reactions Analysis
Alkali metal bis(trimethylsilyl)amides result from the deprotonation of bis(trimethylsilyl)amine . For example, lithium bis(trimethylsilyl)amide (LiHMDS) is prepared using n-butyllithium: [(CH3)3Si]2NH + BuLi → [(CH3)3Si]2NLi + BuH .Physical And Chemical Properties Analysis
Bis(trimethylsilyl)amine is a colorless liquid with a molar mass of 161.395 g·mol−1 . It has a density of 0.77 g cm−3, a melting point of −78 °C, and a boiling point of 126 °C . It undergoes slow hydrolysis in water .科学研究应用
Synthesis of Organosilicon Compounds
Bis(trimethylsilyl)amine plays a crucial role as an essential building block and valuable organic molecule in various materials . It’s extensively utilized as a synthetic intermediate in chemical synthesis processes .
Catalyst in Chemical Reactions
Recent studies have showcased the significance of silicon compounds not only as reactive participants or products but also as potent catalysts in various chemical reactions .
Formation of Silicon-Carbon Bonds
Organosilicon compounds, including Bis(trimethylsilyl)amine, are used in the formation of silicon-carbon bonds . This is a crucial process in the synthesis of various organosilicon compounds.
Formation of Silicon-Oxygen Bonds
Similarly, these compounds play a significant role in the formation of silicon-oxygen bonds , which are essential in the creation of a variety of silicon-based materials.
Formation of Silicon-Nitrogen Bonds
The formation of silicon-nitrogen bonds is another key application of Bis(trimethylsilyl)amine . These bonds are fundamental in the synthesis of silicon-nitrogen compounds.
Applications in Polymerization
Organosilicon compounds, including Bis(trimethylsilyl)amine, are used as catalysts in polymerization processes . This is particularly important in the production of silicon-based polymers.
Applications in Reduction Processes
These compounds are also used as catalysts in reduction processes . This is a key process in various chemical reactions, particularly in the synthesis of certain organic compounds.
Applications in Isomerization Processes
Finally, Bis(trimethylsilyl)amine and similar compounds are used as catalysts in isomerization processes . This is a crucial process in the rearrangement of molecules in chemical reactions.
作用机制
Target of Action
Bis(triethylsilyl)amine, also known as hexamethyldisilazane (HMDS), is an organosilicon compound . The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms . It primarily targets ammonia and acts as a reagent and a precursor to bases that are popular in organic synthesis and organometallic chemistry .
Mode of Action
Bis(triethylsilyl)amine interacts with its targets through a process of deprotonation. Alkali metal bis(trimethylsilyl)amides result from the deprotonation of bis(trimethylsilyl)amine . For example, lithium bis(trimethylsilyl)amide (LiHMDS) is prepared using n-butyllithium . This interaction results in the formation of non-nucleophilic bases used in synthetic organic chemistry .
Biochemical Pathways
Bis(triethylsilyl)amine affects the biochemical pathways involved in the synthesis of organosilicon compounds. It is used in the synthesis of a series of silyl-containing ethoxycarbonates and ethoxycarbamates . The kinetics of disassembly of these compounds are determined in real-time upon exposure to fluoride ion sources at room temperature .
Pharmacokinetics
It’s known that the compound has a slow hydrolysis in water , indicating that its bioavailability may be influenced by its solubility and stability in aqueous environments.
Result of Action
The result of Bis(triethylsilyl)amine’s action is the formation of non-nucleophilic bases used in synthetic organic chemistry . These bases are crucial in various reactions, including the deprotonation of ketones and esters to yield enol derivatives , the deprotonation of CH2X2 (X = Br, I) to yield halocarbenes , and the deprotonation of quaternary ammonium salts to yield Wittig reagents .
Action Environment
The action of Bis(triethylsilyl)amine is influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, the compound is sensitive to moisture , and its reactivity can be modulated by changing the temperature . Additionally, the presence of fluoride ions can affect the kinetics of disassembly of silyl-containing compounds synthesized using Bis(triethylsilyl)amine .
安全和危害
未来方向
属性
IUPAC Name |
[diethyl-(triethylsilylamino)silyl]ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H31NSi2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h13H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDDLLVYBXGBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)N[Si](CC)(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H31NSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347143 | |
| Record name | Bis(triethylsilyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2117-18-2 | |
| Record name | Bis(triethylsilyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Spiro[5.5]undecan-3-amine hydrochloride](/img/structure/B3188412.png)

